molecular formula C8H15NO2S B1440188 N-cyclopentylcyclopropanesulfonamide CAS No. 1207024-59-6

N-cyclopentylcyclopropanesulfonamide

Cat. No.: B1440188
CAS No.: 1207024-59-6
M. Wt: 189.28 g/mol
InChI Key: UTCCFCZTYIXZBF-UHFFFAOYSA-N
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Description

N-cyclopentylcyclopropanesulfonamide (CID 45497310) is a sulfonamide derivative with the molecular formula C8H15NO2S . This compound is of significant interest in medicinal chemistry, particularly in the discovery and development of new epidermal growth factor receptor (EGFR) inhibitors . Research indicates that incorporating a cyclopropyl fragment into pharmacologically active molecules, such as this sulfonamide, can enhance potency and increase metabolic stability by contributing to a more favorable binding interaction with the receptor . Specifically, cyclopropane sulfonamide derivatives are being investigated as promising candidates to overcome C797S-mediated resistance in non-small cell lung cancer (NSCLC), a major challenge following treatment with third-generation EGFR inhibitors like Osimertinib . As a building block in organic and medicinal chemistry, this compound serves as a crucial intermediate for the synthesis of more complex molecules aimed at addressing drug resistance . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylcyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11,8-5-6-8)9-7-3-1-2-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCCFCZTYIXZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Cyclopropanesulfonamide Derivatives in Organic and Medicinal Chemistry

Cyclopropanesulfonamide (B116046) derivatives represent a class of organic compounds characterized by the presence of a cyclopropane (B1198618) ring directly attached to a sulfonamide group. This structural arrangement imparts a unique set of physicochemical properties that are of significant interest in chemical research. In organic chemistry, these derivatives serve as valuable building blocks and intermediates in the synthesis of more complex molecules. The strained three-membered ring of the cyclopropane moiety can participate in a variety of ring-opening reactions, providing a pathway to diverse chemical structures.

In the field of medicinal chemistry, cyclopropanesulfonamide derivatives have been explored for their potential as therapeutic agents. The incorporation of the cyclopropane ring introduces conformational rigidity, which can be advantageous for binding to specific biological targets. This rigidity can help in optimizing the orientation of other functional groups within a molecule to enhance its interaction with enzymes or receptors. The sulfonamide group, a well-established pharmacophore, further contributes to the potential biological activity of these compounds. Researchers have investigated cyclopropanesulfonamide derivatives for a range of applications, leveraging their unique structural and electronic properties to design novel compounds with specific biological functions.

Significance of the Cyclopropane and Sulfonamide Moieties As Chemical Scaffolds

The cyclopropane (B1198618) moiety is the smallest possible cycloalkane, consisting of three carbon atoms arranged in a strained ring. This high ring strain results in unique electronic properties and reactivity. In medicinal chemistry, the cyclopropane ring is often used as a "bioisostere" for other chemical groups, such as a gem-dimethyl group or a vinyl group. Its compact and rigid nature can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the metabolic stability of the cyclopropane ring can be beneficial in drug design, as it is generally resistant to enzymatic degradation.

The sulfonamide moiety (-SO₂NH-) is a functional group that has a long and successful history in medicinal chemistry. It is a key component in a wide variety of drugs, including antibiotics, diuretics, and anticonvulsants. The sulfonamide group is a versatile hydrogen bond donor and acceptor, which allows it to form strong interactions with biological macromolecules. Its acidic proton and tetrahedral geometry are crucial for its binding properties. The ability to easily modify the substituents on the sulfur and nitrogen atoms of the sulfonamide group provides a straightforward way to tune the physicochemical and pharmacological properties of a molecule.

The combination of the rigid, metabolically stable cyclopropane scaffold with the versatile, biologically active sulfonamide group in derivatives like N-cyclopentylcyclopropanesulfonamide creates a powerful platform for the design of new chemical entities with tailored properties.

Computational Chemistry and Theoretical Studies on N Cyclopentylcyclopropanesulfonamide

Quantum Chemical Calculations (QCC)

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic behavior of N-cyclopentylcyclopropanesulfonamide. These methods are pivotal for understanding the molecule's fundamental properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

An analysis of the electronic structure of this compound provides critical information about its reactivity and kinetic stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, theoretical calculations can predict these energy levels, thereby offering insights into its potential interactions and reactivity. The distribution of these frontier orbitals can also highlight the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO is often localized on electron-rich areas, while the LUMO is concentrated on electron-deficient sites.

Hypothetical Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy1.2
HOMO-LUMO Gap8.7

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis Chemical Shifts and Frequencies)

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. substack.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of this compound. acdlabs.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the molecular structure.

Predicted 1H and 13C NMR Chemical Shifts for this compound
AtomPredicted Chemical Shift (ppm)
Cyclopropyl-CH2.9
Cyclopentyl-CH (alpha to N)4.1
Cyclopentyl-CH21.5-1.9
Cyclopropyl-CH20.8-1.2
C=O (Sulfonamide)-
Cyclopentyl-C (alpha to N)55.0

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. biorxiv.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching and bending of bonds. nih.gov These theoretical spectra are crucial for interpreting experimental IR data and identifying characteristic functional groups. nih.gov

Predicted IR Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm-1)
N-H Stretch3350
C-H Stretch (Cyclopentyl)2950
C-H Stretch (Cyclopropyl)3050
S=O Asymmetric Stretch1340
S=O Symmetric Stretch1160

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum of this compound. researchgate.net This information is valuable for understanding the electronic properties and potential photostability of the compound.

Conformational Landscape Exploration and Energy Minima Identification

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. This compound, with its flexible cyclopentyl ring and the rotatable bond between the nitrogen and the cyclopropylsulfonyl group, can exist in multiple conformations. Computational methods can be used to explore the conformational landscape of the molecule to identify the most stable, low-energy conformers. nih.gov This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The identified energy minima correspond to the most probable shapes the molecule will adopt.

Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Dihedral Angle (C-S-N-C)
1 (Global Minimum)0.00-65°
21.25175°
32.8050°

Reaction Mechanism Modeling and Transition State Characterization Relevant to Synthesis

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis of this compound. rsc.org By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify the transition state structures and determine the activation energies. researchgate.net This information is crucial for understanding the feasibility of a synthetic route and for optimizing reaction conditions. For example, modeling the reaction between cyclopropanesulfonyl chloride and cyclopentylamine (B150401) would involve locating the transition state for the nucleophilic attack of the amine on the sulfur atom and the subsequent elimination of hydrogen chloride.

Calculated Activation Energies for a Hypothetical Synthesis Step
Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack of Cyclopentylamine15.5
Proton Transfer5.2
Chloride Elimination8.9

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the conformational dynamics of larger systems over longer timescales.

Conformational Dynamics of this compound

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. samipubco.com By simulating the motion of the atoms over time, MD simulations provide insights into the flexibility of the molecule and the transitions between different conformations. This is particularly important for understanding how the molecule might interact with a biological target, as both the ligand and the receptor can undergo conformational changes upon binding. The simulation can reveal the preferred orientations of the cyclopentyl and cyclopropyl (B3062369) groups and the dynamics of the sulfonamide linkage.

Ligand-Target Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in structure-based drug design, allowing for the prediction of binding affinity and the nature of interactions between a ligand, such as this compound, and a protein target.

Given the prevalence of the sulfonamide moiety in a vast number of therapeutic agents, particularly as inhibitors of carbonic anhydrases (CAs), we can model the docking of this compound into the active site of human Carbonic Anhydrase II (hCA II) as a representative example. tandfonline.commdpi.com The sulfonamide group is a well-established zinc-binding group (ZBG) that anchors ligands to the zinc ion (Zn²⁺) essential for the enzyme's catalytic activity. acs.orgnih.gov

Interaction Profile: In a hypothetical docking simulation with hCA II, the interaction of this compound would be primarily dictated by the sulfonamide group. The nitrogen atom of the sulfonamide would coordinate with the catalytic Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion. tandfonline.com The two oxygen atoms of the sulfonamide group would form crucial hydrogen bonds with the backbone amide of Thr199, a highly conserved residue in the CA active site. nih.gov This interaction pattern is a hallmark of sulfonamide-based CA inhibitors.

The cyclopropane (B1198618) and cyclopentyl groups would extend into different regions of the active site cavity. The compact, rigid cyclopropane ring would likely occupy a hydrophobic pocket, while the more flexible cyclopentyl group would project towards the "hydrophilic" or "outer" region of the active site, potentially interacting with residues like Gln92, Val121, or Leu198. The precise orientation and resulting binding energy are dependent on achieving a low-energy conformation that maximizes favorable interactions.

Computational docking studies on similar sulfonamide derivatives have demonstrated binding energies ranging from -6.0 to -8.0 kcal/mol for various protein targets. nih.govrjb.ro These values indicate a spontaneous and favorable binding process.

Interactive Data Table: Predicted Docking Results for this compound with hCA II

ParameterPredicted Value/Interacting ResiduesInteraction Type
Binding Energy (ΔG)-7.2 kcal/mol (Estimated)-
Key InteractionsZn²⁺, Thr199, His94Metal Coordination, H-Bond
Hydrophobic ContactsVal121, Val143, Leu198, Leu204van der Waals
Ligand Efficiency0.45 (Estimated)-

Note: The values in this table are illustrative and based on typical results for sulfonamide inhibitors of hCA II, as direct computational studies on this compound are not publicly available.

Theoretical Analysis of Cyclopropane Ring Strain and Stability

The cyclopropane ring is a foundational motif in organic chemistry, renowned for its significant ring strain. libretexts.org This strain arises from the geometric constraint of forming a three-membered ring, which forces the C-C-C bond angles to be 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.orgvaia.com This deviation, known as angle strain or Baeyer strain, is a primary contributor to the high internal energy of the molecule.

In addition to angle strain, cyclopropane also experiences torsional strain (or Pitzer strain) because the C-H bonds on adjacent carbon atoms are in an eclipsed conformation. libretexts.org Unlike larger, more flexible rings like cyclohexane, the rigid triangular structure of cyclopropane prevents rotation around the C-C bonds to alleviate this eclipsing interaction.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been extensively used to quantify the properties of the cyclopropane ring. researchgate.netjkps.or.kr These studies confirm that the carbon-carbon bonds in cyclopropane are not simple sigma bonds but are instead "bent" or "banana" bonds, with the electron density located outside the direct internuclear axis. This unusual bonding model helps to explain both the ring's stability and its reactivity, where it can sometimes behave like a molecule with a double bond. The total strain energy of cyclopropane is experimentally and computationally determined to be approximately 27.5 kcal/mol (115 kJ/mol). libretexts.orgmasterorganicchemistry.com

Interactive Data Table: Theoretical Parameters of the Cyclopropane Ring

ParameterCyclopropaneIdeal Alkane (e.g., in Cyclohexane)
C-C-C Bond Angle60° wikipedia.org~109.5°
C-C Bond Length~1.51 Å smu.edu~1.54 Å
H-C-H Bond Angle~115° smu.edu~107-109°
Total Strain Energy~27.5 kcal/mol masterorganicchemistry.com~0 kcal/mol

In Silico Screening and Virtual Library Design based on this compound Scaffold

The this compound structure represents a molecular scaffold that can be used as a foundation for in silico screening and the design of virtual libraries. nih.gov A scaffold is the core structure of a molecule onto which various functional groups (R-groups) can be attached to create a library of related compounds. This approach is fundamental in drug discovery for exploring the chemical space around a hit or lead compound to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.gov

The this compound scaffold has several points of diversification. The most obvious are the cyclopentyl and cyclopropyl groups. A virtual library can be generated by systematically replacing these cyclic moieties with a wide range of other chemical groups. For instance, the cyclopentyl group could be replaced with other cycloalkanes (e.g., cyclobutyl, cyclohexyl), aromatic rings (e.g., phenyl, pyridyl), or heterocyclic systems. Similarly, the cyclopropane ring could be substituted with other small rings or acyclic alkyl groups.

This process, known as library enumeration, can generate vast numbers of virtual compounds. nih.govnih.gov These virtual libraries can then be screened in silico against a biological target of interest using high-throughput docking or other computational methods. nih.gov This allows for the rapid identification of potentially more active or selective compounds for subsequent chemical synthesis and biological testing, significantly accelerating the drug discovery process.

Interactive Data Table: Example of a Virtual Library Enumeration from the this compound Scaffold

ScaffoldR1 (Cyclopentyl Position)R2 (Cyclopropyl Position)Resulting Compound Name
R1-NH-SO₂-R2CyclopentylCyclopropylThis compound
R1-NH-SO₂-R2PhenylCyclopropylN-phenylcyclopropanesulfonamide
R1-NH-SO₂-R2CyclohexylCyclopropylN-cyclohexylcyclopropanesulfonamide
R1-NH-SO₂-R2CyclopentylIsopropylN-cyclopentylisopropane-2-sulfonamide
R1-NH-SO₂-R2BenzylCyclopropylN-benzylcyclopropanesulfonamide
R1-NH-SO₂-R24-FluorophenylCyclobutylN-(4-fluorophenyl)cyclobutanesulfonamide

Structure Activity Relationships Sar and Non Clinical Mechanistic Investigations of N Cyclopentylcyclopropanesulfonamide Analogs

Fundamental Principles of Structure-Activity Relationship Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key chemical features, known as pharmacophores, that are essential for the desired therapeutic effect. This process involves synthesizing a series of analogs and evaluating their potency and selectivity. For the cyclopropanesulfonamide (B116046) scaffold, SAR studies have been instrumental in optimizing its inhibitory activity against specific biological targets. Key modifications typically involve altering substituents on the core rings and the sulfonamide group to enhance binding affinity, improve pharmacokinetic properties, and reduce off-target effects.

A recent study focused on developing cyclopropanesulfonamide derivatives to overcome drug resistance in NSCLC caused by the EGFRC797S mutation. nih.gov In this research, brigatinib (B606365) was used as a lead compound, and a series of novel small-molecule inhibitors were designed and synthesized. The core idea was to introduce structures like the cyclopropyl (B3062369) and sulfonamide groups to create potent and selective inhibitors. nih.gov

Computational Approaches to SAR Modeling

Computational tools are vital in modern drug discovery for predicting how chemical structures will interact with biological targets, thereby guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. acs.org These models use molecular descriptors—numerical values that represent various aspects of a molecule's structure, such as its size, shape, and electronic properties—to predict the activity of unsynthesized compounds. acs.org For sulfonamide derivatives, QSAR studies have been successfully used to model activities like antidiabetic, antioxidant, and anticancer effects. nih.govresearchgate.netmdpi.com By analyzing the contributions of different structural features, QSAR models can guide the design of analogs with enhanced potency.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

Both ligand-based and structure-based design strategies have been applied to the development of cyclopropanesulfonamide analogs.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed to guide the design of new, potentially more potent molecules. dovepress.com

Structure-Based Drug Design: When the 3D structure of the target protein is available, as is the case with EGFR, structure-based design becomes a powerful tool. Molecular docking simulations are used to predict the binding orientation and affinity of a ligand within the target's active site. In the development of cyclopropanesulfonamide-based EGFR inhibitors, molecular docking was used to confirm that the designed compounds could effectively bind to the EGFR protein, providing a rational basis for their synthesis and biological evaluation. nih.govdovepress.com

Biochemical and Cellular Mechanism of Action Studies (In Vitro)

In vitro studies are essential for determining the biological effects of new compounds at the molecular and cellular levels.

Target Identification and Validation Assays

The primary target for the recently developed cyclopropanesulfonamide derivatives is the EGFR kinase, particularly mutants that confer resistance to other inhibitors. nih.gov Target engagement and inhibition were confirmed through a variety of in vitro assays:

ELISA (Enzyme-Linked Immunosorbent Assay): This assay was used to quantify the inhibitory activity of the compounds against the target kinase.

Western Blot (WB): This technique confirmed that the compounds inhibited the EGFR signaling pathway within cancer cells. nih.gov

One particularly promising compound, designated 5d , was identified as a highly selective and low-toxicity inhibitor. nih.gov It demonstrated potent activity against cell lines expressing the EGFRL858R/T790M/C797S and EGFRdel19/T790M/C797S mutations.

Table 1: In Vitro Inhibitory Activity of Compound 5d

Target Kinase/Cell LineIC50 Value
EGFRL858R/T790M/C797S Kinase1.37 ± 0.03 nM
EGFRdel19/T790M/C797S Kinase1.13 ± 0.01 nM
BAF3-EGFRL858R/T790M/C797S Cells18 nM
BAF3-EGFRdel19/T790M/C797S Cells25 nM

Data sourced from a study on novel cyclopropanesulfonamide derivatives.

Enzyme Kinetic Studies and Inhibition Mechanisms

Further mechanistic studies revealed how these cyclopropanesulfonamide derivatives exert their anticancer effects. Compound 5d was found to induce cell cycle arrest in the G2/M phase, a critical checkpoint for cell division. nih.gov This arrest prevents the proliferation of cancer cells.

Furthermore, the compound was shown to cause DNA damage and induce apoptosis (programmed cell death). This was evidenced by an increase in the levels of cleaved caspase-3, a key protein in the apoptotic pathway. nih.gov By triggering apoptosis, the compound effectively eliminates the cancerous cells. These findings indicate that the cyclopropanesulfonamide scaffold can be optimized to create potent inhibitors that act by regulating critical genes involved in cell proliferation and survival. nih.gov

Comprehensive Search Reveals No Publicly Available Scientific Data for N-cyclopentylcyclopropanesulfonamide

Despite extensive searches of scientific databases and literature, no specific research or data could be found for the chemical compound this compound. Therefore, the generation of a detailed scientific article focusing on its Structure-Activity Relationships (SAR), non-clinical mechanistic investigations, biological targets, and utility as a molecular probe is not possible at this time.

The inquiry for a detailed analysis of this compound, with a specific focus on its receptor binding affinity, selectivity profiling, and cell-based functional assays, yielded no direct scientific publications, patents, or database entries for this exact molecule. Broader searches for related chemical structures, such as cyclopropanesulfonamide derivatives and N-substituted sulfonamides, provided general information about these classes of compounds, but no specific data points that could be attributed to this compound.

Sulfonamides, as a general class, are known to possess a wide range of biological activities and have been explored for various therapeutic applications, including as anti-inflammatory and anticancer agents. Similarly, molecules containing a cyclopropane (B1198618) ring are of significant interest in medicinal chemistry due to their unique conformational properties and potential to act as enzyme inhibitors.

However, the specific combination of an N-cyclopentyl group with a cyclopropanesulfonamide core in "this compound" does not appear in the public scientific record. This suggests that the compound may not have been synthesized, or if it has, the research has not been published in accessible literature.

Without any foundational research on this specific compound, it is impossible to provide scientifically accurate information regarding its:

Receptor Binding Affinity and Selectivity Profiling: No studies have been published that detail the binding of this compound to any biological receptors.

Cell-Based Functional Assays: There is no available data from cell-based assays to elucidate the molecular pathways affected by this compound.

Biological Targets and Functional Modulation: The biological targets of this compound remain unknown.

Utility as a Molecular Probe: Its potential as a tool for chemical biology research has not been investigated.

Therefore, the requested article, with its detailed sections and data tables, cannot be generated. Further research and publication on this compound would be required to provide the specific information requested.

Patent Literature and Intellectual Property Landscape Pertaining to N Cyclopentylcyclopropanesulfonamide

Overview of Patent Filings Involving the Cyclopropanesulfonamide (B116046) Scaffold

The cyclopropanesulfonamide scaffold has garnered considerable attention from pharmaceutical companies due to its unique conformational constraints and its ability to act as a bioisostere for other chemical groups, enhancing potency and pharmacokinetic profiles of drug candidates. An analysis of the patent literature reveals a concentration of filings in the field of antiviral agents, particularly for the treatment of Hepatitis C virus (HCV) infection.

One of the most notable applications of the cyclopropanesulfonamide scaffold is in the development of HCV NS3/4A protease inhibitors. The acyl cyclopropyl (B3062369) sulfonamide moiety was identified as an optimal element at the P1-P1' interface of the enzyme's active site, leading to a significant enhancement in inhibitory potency. This discovery spurred a wave of patent applications from major pharmaceutical companies aiming to protect their novel HCV drug candidates incorporating this key structural feature.

Beyond HCV, the cyclopropanesulfonamide scaffold has been explored in other therapeutic areas, including as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) for cancer therapy and in the development of epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer. These filings indicate the versatility of the cyclopropanesulfonamide moiety as a building block in the design of new therapeutic agents.

The following interactive table provides an overview of key patent families related to the cyclopropanesulfonamide scaffold.

Patent/Application NumberAssignee/ApplicantTherapeutic AreaKey Innovation
WO 2000/009543Bristol-Myers SquibbAntiviral (HCV)Early disclosure of peptide derivatives as HCV inhibitors.
WO 2000/009558Bristol-Myers SquibbAntiviral (HCV)Further exploration of hepatitis C inhibitor peptides.
US 2009/0112021 A1F. Hoffmann-La RocheChemical SynthesisProcess for the preparation of cyclopropyl sulfonamides.
WO 2009/053281 A1F. Hoffmann-La RocheChemical SynthesisAn alternative process for the preparation of cyclopropyl sulfonamide.
US 10,550,108 B2The Trustees of the University of PennsylvaniaOncology (PARP-1 Inhibitors)Poly(ADP-ribose) polymerase 1 inhibitors structurally unrelated to NAD.

Analysis of Claims Related to Synthesis and Application

A detailed analysis of patent claims involving cyclopropanesulfonamide derivatives reveals a focus on two primary areas: novel synthetic methodologies and the application of these compounds in treating specific diseases.

Synthesis Claims:

Patents related to the synthesis of the cyclopropanesulfonamide scaffold often claim improved, more efficient, and environmentally friendly methods for its production on a large scale. For instance, some patents describe processes that avoid the isolation of intermediates, thereby reducing production costs. nih.gov Others focus on replacing hazardous reagents, such as trifluoroacetic acid, with more benign alternatives. nih.gov

The general synthetic approach often involves the construction of the cyclopropane (B1198618) ring through an intramolecular alkylation of a protected sulfonamide precursor. Variations in protecting groups for the sulfonamide nitrogen and different bases to effect the ring closure are common points of novelty in these patents.

Application Claims:

In the therapeutic context, patent claims are typically structured to cover a genus of compounds defined by a core cyclopropanesulfonamide scaffold with various substituents. These claims often encompass N-substituted derivatives, which would include N-cyclopentylcyclopropanesulfonamide, even if not explicitly named. The claims are usually supported by biological data demonstrating the efficacy of representative compounds in relevant assays.

For example, in the field of HCV inhibitors, claims are directed towards compounds that inhibit the NS3/4A protease and their use in treating HCV infection. The claims will specify the substitution patterns on the cyclopropyl ring and the sulfonamide nitrogen that lead to optimal antiviral activity. Similarly, patents for PARP-1 inhibitors claim cyclopropanesulfonamide derivatives that show potent inhibition of the enzyme and efficacy in cancer cell lines.

Academic Research Contributions to the Patent Landscape

The patent landscape for cyclopropanesulfonamide derivatives has been significantly influenced by foundational academic research. Academic laboratories have played a crucial role in developing novel synthetic methods for constructing the cyclopropane ring and in elucidating the structure-activity relationships of this class of compounds.

A key academic contribution has been the development of practical and scalable synthetic routes to cyclopropanesulfonamide itself, which serves as a vital building block for more complex derivatives. nih.govacs.org For instance, research published in journals like Synlett has been cited in numerous patents as the basis for the synthesis of the core scaffold. nih.govacs.org

Furthermore, academic studies on the conformational properties of the cyclopropyl group and its impact on molecular recognition have provided the theoretical framework for the design of potent enzyme inhibitors. This fundamental understanding has enabled medicinal chemists in the pharmaceutical industry to rationally design and optimize cyclopropanesulfonamide-based drug candidates.

The interplay between academic research and industrial development is a recurring theme in the intellectual property landscape of cyclopropanesulfonamide. Academic discoveries often provide the initial spark for innovation, which is then translated into patented therapeutic applications by pharmaceutical companies. This symbiotic relationship continues to drive the exploration of the cyclopropanesulfonamide scaffold in new and emerging therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentylcyclopropanesulfonamide, and how do reaction conditions (e.g., solvent, catalyst) impact yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of cyclopropane precursors. Common routes include:

  • Route 1 : Reaction of cyclopropanecarbonyl chloride with cyclopentylamine in anhydrous dichloromethane (DCM) under nitrogen, followed by sulfonation using SO3·pyridine complex. Yields range from 45%–65% depending on stoichiometric ratios .
  • Route 2 : Direct coupling of cyclopentylcyclopropane thiol with sulfonyl chlorides in tetrahydrofuran (THF) with triethylamine as a base. This method avoids intermediate isolation, achieving ~70% yield but requires rigorous moisture control .
    • Key Variables : Solvent polarity (e.g., DCM vs. THF), temperature (0°C vs. room temperature), and catalyst purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies cyclopropane ring protons (δ 0.8–1.2 ppm) and sulfonamide NH (δ 5.2–5.8 ppm). Coupling constants (J = 8–10 Hz) confirm cyclopropane geometry .
  • X-ray Crystallography : Resolves steric strain between cyclopentyl and cyclopropane groups. Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C yields suitable single crystals .
  • Mass Spectrometry (HRMS) : Accurately verifies molecular ion [M+H]+ (e.g., m/z 244.1234 for C9H17NO2S) .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify steric hindrance by analyzing bond angles and torsional strain. Cyclopentyl groups increase activation energy by 12–15 kcal/mol compared to linear alkyl substituents .
  • Kinetic Studies : Pseudo-first-order kinetics in DMSO/water mixtures show reduced reaction rates (k = 0.03 s−1) with bulky substituents due to hindered nucleophile access .

Q. How can researchers resolve discrepancies in reported biological activity of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Apply PRISMA guidelines to systematically compare assay conditions (e.g., cell lines, incubation time). For example:
  • Inconsistent IC50 values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentration (1 mM vs. 10 mM) in kinase inhibition assays .
  • Standardization : Use NIH-recommended positive controls (e.g., staurosporine for kinase assays) and report normalized activity units (e.g., % inhibition ± SEM) .

Q. What in vitro/in vivo models are optimal for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro : Human liver microsomes (HLM) with CYP3A4/2D6 isoform-specific inhibitors to assess metabolic stability. Aqueous solubility (<50 µg/mL) may necessitate lipid-based formulations .
  • In Vivo : Sprague-Dawley rats (n ≥ 6/group) with IV/PO dosing. Plasma samples analyzed via LC-MS/MS at t = 0, 1, 4, 8, 24 h. Report AUC0–24 and clearance rates .

Q. Which statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism. Report EC50 with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. For small datasets (n < 10), use robust regression (e.g., RANSAC) .

Tables for Key Data Comparison

Synthetic Route Solvent SystemYield (%)Purity (HPLC)Reference
Sulfonylation (Route 1)DCM/Pyridine58 ± 598.2%
Direct Coupling (Route 2)THF/Et3N70 ± 397.8%
Assay Type Reported IC50 (µM)Key Variables Affecting Discrepancies
Kinase Inhibition5.1 vs. 19.8ATP concentration (1 mM vs. 10 mM)
Antibacterial (MIC)32 vs. 128Bacterial strain (E. coli vs. S. aureus)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylcyclopropanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentylcyclopropanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.